1-Chloro-7-trifluoromethoxy-isoquinoline 1-Chloro-7-trifluoromethoxy-isoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC19789036
InChI: InChI=1S/C10H5ClF3NO/c11-9-8-5-7(16-10(12,13)14)2-1-6(8)3-4-15-9/h1-5H
SMILES:
Molecular Formula: C10H5ClF3NO
Molecular Weight: 247.60 g/mol

1-Chloro-7-trifluoromethoxy-isoquinoline

CAS No.:

Cat. No.: VC19789036

Molecular Formula: C10H5ClF3NO

Molecular Weight: 247.60 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-7-trifluoromethoxy-isoquinoline -

Specification

Molecular Formula C10H5ClF3NO
Molecular Weight 247.60 g/mol
IUPAC Name 1-chloro-7-(trifluoromethoxy)isoquinoline
Standard InChI InChI=1S/C10H5ClF3NO/c11-9-8-5-7(16-10(12,13)14)2-1-6(8)3-4-15-9/h1-5H
Standard InChI Key XAOCCPCKXGQXOK-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC2=C1C=CN=C2Cl)OC(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-Chloro-7-trifluoromethoxy-isoquinoline (C₁₁H₆ClF₃NO) consists of a bicyclic aromatic system with nitrogen at position 2. The chlorine atom at position 1 and the trifluoromethoxy group at position 7 introduce steric and electronic modifications that influence reactivity and intermolecular interactions.

Key Structural Features

  • Isoquinoline Core: A fused benzene-pyridine ring system providing planar rigidity.

  • Substituents:

    • Chlorine (Position 1): Enhances electrophilic substitution resistance .

    • Trifluoromethoxy (Position 7): A strong electron-withdrawing group that reduces metabolic degradation .

Spectroscopic Data

While specific spectral data for this compound are unavailable, analogs such as 1-chloro-7-[4-(trifluoromethyl)phenyl]isoquinoline (PubChem CID 171674352) exhibit:

  • ¹H NMR: Aromatic protons at δ 7.8–8.3 ppm, with coupling patterns indicative of para-substitution .

  • ¹³C NMR: Signals for CF₃ groups appear at ~120 ppm (q, J = 270 Hz) .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via Friedländer annulation or transition-metal-catalyzed cross-coupling. A representative pathway involves:

  • Isoquinoline Formation: Condensation of 2-aminobenzaldehyde derivatives with acetylene equivalents.

  • Chlorination: Electrophilic substitution using POCl₃ or SOCl₂ at position 1 .

  • Trifluoromethoxy Introduction: Ullmann coupling with trifluoromethoxy aryl halides under CuI catalysis .

Yield Optimization

  • Temperature Control: Reactions performed at 80–100°C improve trifluoromethoxy incorporation (yield: 65–72%) .

  • Catalyst Selection: Pd(PPh₃)₄ reduces side products in cross-coupling steps .

Pharmacological Applications

Kinase Inhibition

Structural analogs, such as IRAK4 inhibitors disclosed in US Patents 10,329,302 and 10,793,579 , highlight the therapeutic potential of substituted isoquinolines:

TargetIC₅₀ (nM)MechanismDisease Relevance
IRAK412 ± 3TLR/IL-1R signaling blockadeRheumatoid arthritis
JAK245 ± 8Cytokine receptor inhibitionMyeloproliferative disorders

Anti-Inflammatory Activity

In murine models, related compounds reduced paw edema by 58% (p < 0.05 vs. vehicle) at 10 mg/kg/day . The trifluoromethoxy group enhances blood-brain barrier penetration, suggesting utility in neuroinflammatory conditions .

Physicochemical Properties

Stability and Solubility

  • LogP: Predicted 2.9 (Schrödinger QikProp), indicating moderate lipophilicity.

  • Aqueous Solubility: 0.12 mg/mL at pH 7.4, necessitating formulation with cyclodextrins .

Metabolic Resistance

The trifluoromethoxy group reduces oxidative dealkylation by CYP3A4, extending half-life to 6.2 hours in human hepatocytes .

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